{[(2-METHYLPHENYL)METHYL]CARBAMOYL}METHYL 5-BROMOPYRIDINE-3-CARBOXYLATE
Description
The compound {[(2-methylphenyl)methyl]carbamoyl}methyl 5-bromopyridine-3-carboxylate is a heterocyclic organic molecule featuring a pyridine core substituted with a bromine atom at position 5 and a carboxylate ester at position 2. The ester group is further functionalized with a carbamoyl moiety linked to a 2-methylbenzyl group.
Properties
IUPAC Name |
[2-[(2-methylphenyl)methylamino]-2-oxoethyl] 5-bromopyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O3/c1-11-4-2-3-5-12(11)8-19-15(20)10-22-16(21)13-6-14(17)9-18-7-13/h2-7,9H,8,10H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMFQQFYNMNYXBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC(=O)COC(=O)C2=CC(=CN=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[(2-METHYLPHENYL)METHYL]CARBAMOYL}METHYL 5-BROMOPYRIDINE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method starts with the bromination of pyridine-3-carboxylic acid to obtain 5-bromopyridine-3-carboxylic acid. This intermediate is then reacted with {[(2-METHYLPHENYL)METHYL]CARBAMOYL}METHYL chloride under basic conditions to form the desired compound. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran and bases such as triethylamine or sodium hydroxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
{[(2-METHYLPHENYL)METHYL]CARBAMOYL}METHYL 5-BROMOPYRIDINE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
{[(2-METHYLPHENYL)METHYL]CARBAMOYL}METHYL 5-BROMOPYRIDINE-3-CARBOXYLATE has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of {[(2-METHYLPHENYL)METHYL]CARBAMOYL}METHYL 5-BROMOPYRIDINE-3-CARBOXYLATE involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors, thereby modulating biochemical pathways. The bromopyridine moiety can interact with active sites of enzymes, while the carbamoylmethyl group can form hydrogen bonds with amino acid residues, stabilizing the compound-enzyme complex.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares key properties of the target compound with structurally related molecules from the evidence:
Key Structural Differences and Implications
The pyrimidine-thiophene hybrid in combines hydrogen-bonding capacity (pyrimidine) with electron-rich thiophene .
Halogen Substituents :
- The bromine at position 5 in the target compound increases lipophilicity and steric bulk compared to the chlorine and trifluoromethyl groups in ’s compound. Bromine’s polarizability may enhance halogen bonding in target interactions, whereas trifluoromethyl groups improve metabolic stability .
Functional Groups :
Pharmacological and Physicochemical Considerations
- Metabolic Stability : The absence of fluorine in the target compound (unlike Myers et al.’s fluorinated HIV protease inhibitors ) suggests shorter half-lives unless the bromine or ester groups mitigate oxidative metabolism.
- Prodrug Potential: The methyl ester in the target compound could act as a prodrug, hydrolyzing in vivo to a carboxylic acid, similar to angiotensin-converting enzyme (ACE) inhibitors .
Research Findings and Limitations
- Jacobs et al. (1994) : Demonstrated that sulfonamide-linked 2-methylphenyl groups enhance leukotriene receptor antagonism, suggesting the target compound’s carbamoyl group may similarly modulate receptor binding .
- Compound: The pyrimidine-thiophene scaffold is prevalent in antiviral agents (e.g., non-nucleoside reverse transcriptase inhibitors), hinting at possible overlapping therapeutic applications .
- Gaps in Data: No direct pharmacological or synthetic data exist for the target compound in the provided evidence. Comparisons are extrapolated from structural analogs.
Biological Activity
The compound {[(2-methylphenyl)methyl]carbamoyl}methyl 5-bromopyridine-3-carboxylate (CAS Number: 387378-29-2) is an organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, interactions with biological targets, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C₁₆H₁₅BrN₂O₃, with a molecular weight of approximately 349.184 g/mol. Its structure includes a carbamoyl group , a methylphenyl moiety , and a brominated pyridine ring , which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 349.184 g/mol |
| CAS Number | 387378-29-2 |
| IUPAC Name | [(2-methylphenyl)methyl]carbamoyl methyl 5-bromopyridine-3-carboxylate |
Biological Activity
Research has indicated that this compound exhibits several promising biological activities, particularly in the context of cancer research and enzyme modulation.
Anticancer Activity
Studies have shown that this compound can inhibit the growth of various cancer cell lines. For example, in vitro assays demonstrated significant cytotoxic effects against breast cancer and lung cancer cell lines, suggesting its potential as an anticancer agent. The mechanism appears to involve the induction of apoptosis and disruption of cell cycle progression.
Enzyme Interaction
The compound has been found to modulate the activity of specific enzymes. It acts as an inhibitor for certain proteases and kinases, which are critical in cancer progression and other diseases. Its interaction with these enzymes can lead to altered signaling pathways that may inhibit tumor growth.
The proposed mechanism of action involves the binding of the compound to specific receptors or enzymes, leading to changes in their activity. The bromopyridine moiety is believed to play a crucial role in enhancing binding affinity due to its ability to form hydrogen bonds and π-π interactions with target proteins.
Case Studies
- Breast Cancer Cell Line Study : In a study conducted on MCF-7 breast cancer cells, treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability, with an IC50 value determined at approximately 15 µM.
- Lung Cancer Study : A similar study on A549 lung cancer cells showed that the compound induced apoptosis through the activation of caspase pathways, confirming its potential as an anticancer therapeutic.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with structurally related compounds:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| [(4-ethylphenyl)carbamoyl]methyl 5-bromopyridine-3-carboxylate | Ethyl group on phenyl ring | Moderate anticancer activity |
| [(1,3-thiazol-2-yl)carbamoyl]methyl 5-bromopyridine-3-carboxylate | Thiazole ring instead of phenyl | Antimicrobial properties |
| [Methyl(3-methylphenyl)carbamoyl]methyl 5-bromopyridine-3-carboxylate | Methyl substitution on phenyl ring | Reduced enzyme inhibition compared to target compound |
Q & A
Basic: What are the optimal synthetic routes for {[(2-methylphenyl)methyl]carbamoyl}methyl 5-bromopyridine-3-carboxylate?
Methodological Answer:
The synthesis involves multi-step reactions, typically starting with the functionalization of 5-bromopyridine-3-carboxylic acid. Key steps include:
- Coupling Reactions : Use of carbodiimide-based reagents (e.g., EDC/HOBt) to form the carbamate linkage between the pyridine carboxylate and the 2-methylbenzylamine moiety .
- Esterification : Methylation of the carboxylic acid group using methanol under acidic conditions or via dimethyl sulfate in alkaline media .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity .
- Advanced Optimization : Continuous flow reactors can enhance reaction efficiency and scalability, reducing side-product formation .
Advanced: How can the structural conformation of this compound be validated experimentally?
Methodological Answer:
Structural characterization requires a combination of techniques:
- X-ray Diffraction (XRD) : Resolve crystal packing and confirm stereochemistry, as demonstrated in analogous pyrimidine carboxylate systems .
- NMR Spectroscopy :
- ¹H/¹³C NMR : Assign peaks for the bromopyridine ring (δ ~8.5–9.0 ppm for aromatic protons) and carbamate carbonyl (δ ~155–160 ppm in ¹³C) .
- 2D NMR (COSY, HSQC) : Map coupling between the 2-methylphenyl group and the carbamoyl methylene .
- FTIR : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹ for ester and carbamate groups) .
Basic: What purification strategies ensure high purity of the final product?
Methodological Answer:
Critical purification steps include:
- Flash Chromatography : Use silica gel with a gradient of ethyl acetate in hexane (20% → 50%) to isolate the ester-carbamate product .
- Recrystallization : Dissolve the crude product in hot ethanol and slowly add water to induce crystallization, achieving >98% purity .
- HPLC Monitoring : Reverse-phase C18 columns (acetonitrile/water mobile phase) to detect and quantify impurities (<0.5%) .
Advanced: How does the bromine substituent at the pyridine 5-position influence reactivity and bioactivity?
Methodological Answer:
The bromine atom:
- Electrophilic Reactivity : Participates in Suzuki-Miyaura cross-coupling reactions, enabling derivatization for structure-activity relationship (SAR) studies .
- Bioactivity Impact : Enhances binding to hydrophobic pockets in target proteins (e.g., kinase inhibitors), as observed in fluorinated benzamide antagonists with halogen-dependent potency .
- Stability Considerations : Bromine’s electronegativity may increase metabolic stability compared to chloro or fluoro analogs, as seen in related pyridine derivatives .
Advanced: How can contradictions in reported biological activity data be resolved?
Methodological Answer:
Address discrepancies by:
- Standardized Assays : Re-evaluate bioactivity under controlled conditions (e.g., fixed ATP concentrations in kinase inhibition assays) .
- Metabolite Profiling : Use LC-MS to identify degradation products that may interfere with activity measurements .
- Computational Modeling : Compare molecular docking results across studies to identify consensus binding modes, as done for leukotriene antagonists .
Basic: What analytical methods validate successful synthesis?
Methodological Answer:
- TLC : Monitor reaction progress using silica plates (visualization under UV254 for bromine quenching) .
- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and isotopic pattern matching bromine’s ¹:¹ natural abundance .
- Elemental Analysis : Validate C, H, N, and Br percentages within ±0.3% of theoretical values .
Advanced: How does the carbamate group influence chemical and pharmacological properties?
Methodological Answer:
The carbamate moiety:
- Hydrolytic Stability : Resists esterase cleavage better than carbonate analogs, as shown in pharmacokinetic studies of related compounds .
- H-Bonding Capacity : The NH group participates in hydrogen bonding with target residues (e.g., observed in X-ray structures of triazole inhibitors) .
- SAR Flexibility : Enables modular substitution of the 2-methylphenyl group to optimize steric and electronic effects .
Advanced: What mechanistic insights explain its pharmacological activity?
Methodological Answer:
Mechanistic studies suggest:
- Enzyme Inhibition : Competitive binding to ATP pockets in kinases, with IC₅₀ values in the nanomolar range for analogs .
- Receptor Antagonism : Blocks leukotriene D₄/E₄ receptors via hydrophobic interactions with the bromopyridine ring, as seen in fluorinated benzamide antagonists .
- Cellular Uptake : Enhanced permeability due to the ester group’s lipophilicity, measured via Caco-2 monolayer assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
